molecular formula C24H38N6O6S B12732565 acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide CAS No. 185911-35-7

acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

Cat. No.: B12732565
CAS No.: 185911-35-7
M. Wt: 538.7 g/mol
InChI Key: PUGWTXRFUQNWSR-VOMIJIAVSA-N
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Description

The compound “acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetic acid, carbamimidoylpiperidine, methanesulfonamido, and phenylpropanoyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the pyrrolidine-2-carboxamide core: This step involves the reaction of a suitable amine with a carboxylic acid derivative under conditions that promote amide bond formation.

    Introduction of the methanesulfonamido group: This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenylpropanoyl group: This step involves the acylation of the intermediate with a phenylpropanoyl chloride derivative.

    Formation of the carbamimidoylpiperidine moiety: This can be synthesized by reacting a suitable piperidine derivative with a carbamimidoyl chloride.

    Final coupling: The final step involves coupling the carbamimidoylpiperidine moiety with the pyrrolidine-2-carboxamide intermediate under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The acetic acid and phenylpropanoyl groups can be oxidized under appropriate conditions.

    Reduction: The carbamimidoylpiperidine moiety can be reduced to form different derivatives.

    Substitution: The methanesulfonamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the acetic acid and phenylpropanoyl groups.

    Reduction: Reduced forms of the carbamimidoylpiperidine moiety.

    Substitution: Substituted derivatives of the methanesulfonamido group.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid; (2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide: is unique due to its combination of functional groups.

    Similar compounds: Other compounds with similar functional groups include

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both acetic acid and carbamimidoylpiperidine moieties, along with the methanesulfonamido and phenylpropanoyl groups, provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

185911-35-7

Molecular Formula

C24H38N6O6S

Molecular Weight

538.7 g/mol

IUPAC Name

acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H34N6O4S.C2H4O2/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;1-2(3)4/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H3,(H,3,4)/t18-,19+;/m1./s1

InChI Key

PUGWTXRFUQNWSR-VOMIJIAVSA-N

Isomeric SMILES

CC(=O)O.CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N

Canonical SMILES

CC(=O)O.CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N

Origin of Product

United States

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